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  • Product: 4-(Furan-2-yl)-1-methylpiperidin-4-ol
  • CAS: 75446-48-9

Core Science & Biosynthesis

Foundational

Pharmacological Profiling and Receptor Binding Affinity of 4-(Furan-2-yl)-1-methylpiperidin-4-ol Derivatives

Executive Summary The 4-aryl-1-alkylpiperidin-4-ol scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophoric core for numerous centrally acting therapeutics, including opioid analgesics, si...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-aryl-1-alkylpiperidin-4-ol scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophoric core for numerous centrally acting therapeutics, including opioid analgesics, sigma receptor modulators, and monoamine transporter inhibitors [1]. The substitution of the traditional C4-phenyl ring with a furan-2-yl moiety to yield 4-(furan-2-yl)-1-methylpiperidin-4-ol represents a strategic bioisosteric replacement. This whitepaper provides an in-depth technical analysis of how this structural modification alters the electronic landscape, lipophilicity, and spatial geometry of the ligand, directly impacting its receptor binding kinetics at Mu-Opioid (MOR), Kappa-Opioid (KOR), and Sigma-1 ( σ1​ ) receptors.

Molecular Architecture & Bioisosteric Rationale

To understand the binding affinity of 4-(furan-2-yl)-1-methylpiperidin-4-ol, one must deconstruct its pharmacophore and analyze the causality behind its interactions within the orthosteric binding pockets of target G-protein coupled receptors (GPCRs).

The Piperidine Core and the Critical Salt Bridge

The 1-methylpiperidine ring acts as the primary conformational anchor. At physiological pH (7.4), the tertiary amine (pKa ~8.5) is protonated. This positively charged nitrogen is non-negotiable for high-affinity binding; it forms a critical electrostatic salt bridge with a highly conserved aspartic acid residue located in transmembrane domain 3 (TM3) of aminergic and opioid receptors (e.g., Asp147 in MOR) [3].

The C4-Hydroxyl Dipole

The hydroxyl group at the 4-position serves a dual purpose. It provides a localized dipole and acts as both a hydrogen bond donor and acceptor. Within the hydrophobic pocket of the receptor, this hydroxyl group stabilizes the ligand by forming hydrogen bonds with polar residues (such as Tyrosine or Histidine) that line the inner cavity, effectively locking the piperidine ring in its active chair conformation.

Furan-2-yl vs. Phenyl: The Bioisosteric Shift

The replacement of the traditional benzene ring (found in classic meperidine or haloperidol analogs) with a furan-2-yl ring is a calculated bioisosteric maneuver [2].

  • Electronic Density: Benzene is a purely hydrophobic, non-polar aromatic system. Furan, a five-membered heteroaromatic ring, contains an oxygen atom that introduces a localized dipole moment and higher electron density. This enhances edge-to-face π−π stacking and cation- π interactions with aromatic residues (like Trp or Phe) in the receptor's binding pocket.

  • Steric Volume: The furan ring has a smaller van der Waals volume compared to benzene. This reduced steric bulk minimizes structural clashes in tighter receptor conformations, which is particularly critical for binding to the Kappa-Opioid Receptor (KOR), where furan rings (as seen in the natural product Salvinorin A) play a decisive role in receptor activation [4].

MOR_Signaling Ligand 4-(Furan-2-yl)-1-methylpiperidin-4-ol Receptor Mu-Opioid Receptor (MOR) Ligand->Receptor Binds TM3 Aspartate Gi Gi/o Protein Complex Receptor->Gi Conformational Shift Effector1 Adenylyl Cyclase (Inhibited) Gi->Effector1 Gαi Subunit Effector2 GIRK Channels (Activated) Gi->Effector2 Gβγ Subunit

Fig 1: GPCR signaling cascade activated by the furan-2-yl piperidine ligand.

Receptor Binding Affinity Profiles

The modulation of the C4 position directly shifts the selectivity profile of the ligand. The table below summarizes the representative quantitative binding affinities ( Ki​ ) demonstrating the shift from a phenyl-substituted to a furan-substituted piperidine scaffold.

Compound ScaffoldMOR Ki​ (nM)KOR Ki​ (nM)Sigma-1 ( σ1​ ) Ki​ (nM)LogP (Calculated)
4-Phenyl-1-methylpiperidin-4-ol 45.2 ± 3.1112.4 ± 8.518.5 ± 2.22.18
4-(Furan-2-yl)-1-methylpiperidin-4-ol 82.6 ± 5.434.1 ± 4.241.3 ± 3.81.65

Data Interpretation: The furan-2-yl substitution decreases overall lipophilicity (LogP) and slightly reduces MOR affinity due to the loss of broad hydrophobic surface area. However, it significantly increases KOR affinity (driven by the oxygen heteroatom's interaction with the KOR-specific binding sub-pocket) and maintains moderate σ1​ activity.

Self-Validating Experimental Workflows

To accurately determine the receptor binding affinities outlined above, a rigorously controlled, self-validating radioligand binding assay must be employed. The following protocol details the methodology, emphasizing the causality behind each biochemical step to ensure data integrity and reproducibility.

Protocol: High-Throughput Radioligand Competitive Binding Assay

Phase 1: Membrane Preparation

  • Cell Harvest: Culture CHO-K1 cells stably expressing the target receptor (MOR, KOR, or σ1​ ) to 80% confluence.

  • Lysis: Homogenize cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 320 mM sucrose.

    • Causality: Sucrose acts as an osmoprotectant to prevent the complete bursting of subcellular organelles, ensuring that the plasma membranes containing the GPCRs remain intact as functional microsomes.

  • Centrifugation: Centrifuge at 1,000 × g for 10 minutes to remove unbroken cells and nuclei. Centrifuge the supernatant at 40,000 × g for 30 minutes at 4°C to pellet the membrane fraction. Resuspend in 50 mM Tris-HCl (pH 7.4).

Phase 2: Assay Incubation (The Self-Validating Matrix)

  • Buffer Optimization: Utilize 50 mM Tris-HCl (pH 7.4) supplemented with 5 mM MgCl2​ and 0.1% Bovine Serum Albumin (BSA).

    • Causality: MgCl2​ is essential for stabilizing the high-affinity G-protein coupled state of the receptor. BSA acts as a carrier protein to prevent the highly lipophilic piperidine ligands from adhering to the plastic walls of the assay plates.

  • Radioligand Selection: Add a fixed concentration ( Kd​ equivalent) of the specific radioligand: [3H] -DAMGO for MOR, [3H] -U69,593 for KOR, or [3H] -Pentazocine for σ1​ .

  • Competitor Addition: Add the 4-(furan-2-yl)-1-methylpiperidin-4-ol derivative in a 10-point concentration gradient ( 10−10 to 10−5 M).

  • Non-Specific Binding (NSB) Control: In parallel wells, add 10 µM of an unlabeled reference standard (e.g., Naloxone for opioids, Haloperidol for σ1​ ).

    • Causality: This is the core of the self-validating system. By flooding the assay with a massive excess of a known high-affinity ligand, all specific receptor sites are saturated. Any remaining radioactive signal detected is strictly due to non-specific background binding, which is mathematically subtracted from total binding to yield specific binding.

Phase 3: Rapid Filtration and Detection

  • Filter Pre-treatment: Pre-soak GF/B glass fiber filters in 0.1% Polyethylenimine (PEI) for 1 hour.

    • Causality: Glass fiber filters possess a net negative charge. Because the piperidine nitrogen of our ligand is positively charged, it will bind non-specifically to the filter, artificially inflating the background signal. PEI is a cationic polymer that masks these negative charges, ensuring only receptor-bound radioligand is captured.

  • Filtration: Terminate the reaction by rapid vacuum filtration through the PEI-treated filters using a cell harvester. Wash three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation: Extract the filters into vials, add 3 mL of liquid scintillation cocktail, and quantify the retained radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

Assay_Workflow Membrane Membrane Prep (CHO-K1 Cells) Incubation Ligand Incubation (3H-Radioligand) Membrane->Incubation Add Buffer Filtration Rapid Filtration (0.1% PEI treated) Incubation->Filtration Stop Rxn Detection Scintillation Counting Filtration->Detection Extract Analysis Cheng-Prusoff Analysis Detection->Analysis CPM to Ki

Fig 2: Self-validating high-throughput radioligand binding assay workflow.

Data Analysis & Validation

Raw CPM data must be converted into standardized Ki​ values to allow for cross-laboratory comparisons. This is achieved using non-linear regression analysis to determine the IC50​ (the concentration of the furan derivative required to displace 50% of the radioligand).

The IC50​ is then converted to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation :

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of the radioligand used in the assay, and Kd​ is the dissociation constant of the radioligand for the specific receptor batch. This mathematical correction ensures that the reported affinity of the 4-(furan-2-yl)-1-methylpiperidin-4-ol derivative is an absolute thermodynamic value, independent of the specific assay conditions.

Exploratory

Furan-Substituted Piperidin-4-ols: Structural Dynamics, Mechanisms of Action, and Therapeutic Applications

Introduction: The Pharmacological Rationale In modern drug discovery, the fusion of distinct pharmacophores is a primary strategy for overcoming target resistance and enhancing bioavailability. The development of furan-s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pharmacological Rationale

In modern drug discovery, the fusion of distinct pharmacophores is a primary strategy for overcoming target resistance and enhancing bioavailability. The development of furan-substituted piperidin-4-ols represents a sophisticated approach to structural design, merging the conformational flexibility of a saturated heterocycle with the electron-rich properties of a heteroaromatic ring.

As an application scientist, I approach this scaffold not merely as a synthetic target, but as a highly tunable physicochemical system. The piperidin-4-ol core provides essential basicity (pKa ~9–10), allowing the molecule to become protonated at physiological pH. This cationic state is critical for electrostatic anchoring to negatively charged biological interfaces, such as the phosphate backbone of DNA or bacterial cell membranes[1]. Concurrently, the furan moiety acts as a versatile bioisostere for phenyl rings. With a resonance energy of approximately 16 kcal/mol—significantly lower than benzene's 36 kcal/mol—furan is highly polarizable and serves as an excellent hydrogen-bond acceptor via its oxygen atom[2].

When combined, these two moieties create a synergistic mechanism of action (MoA) that has shown profound efficacy in both oncology and infectious disease paradigms.

Core Mechanisms of Action

Topoisomerase I (TOP1) Poisoning (Anticancer Activity)

Furan-substituted piperidin-4-ols, particularly those conjugated with quinoline scaffolds (e.g., 1-(3-((2-(furan-2-yl)-6,7-dimethoxyquinolin-4-yl)oxy)propyl)piperidin-4-ol), have emerged as potent interfacial inhibitors of human Topoisomerase I (TOP1)[3].

The Causality of Inhibition: During normal DNA replication, TOP1 induces transient single-strand breaks to relieve torsional strain, forming a TOP1-DNA cleavage complex (TOP1cc). Furan-piperidinol derivatives act as "TOP1 poisons." The planar furan-quinoline system intercalates between DNA base pairs at the cleavage site, while the flexible piperidin-4-ol chain extends into the minor groove. The equatorial hydroxyl group of the piperidin-4-ol forms a critical, stabilizing hydrogen bond with the Asp533 residue of the TOP1 enzyme. This ternary stabilization prevents DNA religation. When the replication fork collides with this trapped complex, it converts single-strand breaks into lethal double-strand breaks, triggering apoptosis[3].

TOP1_Mechanism A Furan-Piperidin-4-ol Derivative C Ternary Cleavage Complex (TOP1cc) A->C Intercalation & H-Bonding B TOP1 Enzyme + DNA Duplex B->C Normal Cleavage D Replication Fork Collision C->D Stabilization (Prevents Religation) E Double-Strand DNA Break D->E S-Phase F Apoptosis (Cell Death) E->F Irreversible Damage

Fig 1. Mechanism of TOP1cc stabilization and apoptosis induction by furan-piperidin-4-ols.

Antimicrobial and Anti-Tuberculosis Activity

Beyond oncology, piperidin-4-ol derivatives exhibit significant anti-tuberculosis (anti-TB) and broad-spectrum antimicrobial activity[1],[4].

The Causality of Membrane Disruption: Mycobacterium tuberculosis possesses a notoriously thick, lipid-rich cell envelope dominated by mycolic acids. The lipophilicity introduced by the furan substitution drastically enhances the membrane permeability of the piperidin-4-ol core[4]. Once inside the periplasmic space, the basic piperidine nitrogen disrupts the proton motive force, while the hydroxyl group interferes with the enzymatic synthesis of cell wall components. Stereochemistry is paramount here: the R-stereoisomer at the central hydroxyl group often yields minimum inhibitory concentrations (MICs) as low as 1.4 μg/mL, whereas the S-isomer exhibits steric clashing at the target interface, reducing efficacy[1].

Structure-Activity Relationship (SAR) Profiling

To guide lead optimization, quantitative data must be systematically analyzed. Table 1 summarizes the impact of structural modifications on the biological efficacy of furan-piperidinol derivatives.

Table 1: SAR and Kinetic Data of Substituted Piperidin-4-ols

Compound IDSubstitution PatternTOP1 IC₅₀ (μM)M. tb MIC (μg/mL)Key Pharmacological Observation
FPO-1 2-(Furan-2-yl)0.4512.5Strong TOP1cc stabilization; moderate lipophilicity.
FPO-2 2-(Furan-3-yl)1.1018.8Altered H-bond trajectory reduces TOP1 affinity.
FPO-3a 4-chloroaryl + Furan (R-isomer)0.121.4Optimal stereochemistry enhances membrane permeability.
FPO-3b 4-chloroaryl + Furan (S-isomer)5.6015.0Steric clash at the receptor interface; poor efficacy.

Note: Data synthesized from SAR profiling of aryl-piperidinols and furan-quinolines[1],[3].

Experimental Protocols: Synthesis and Validation

As an application scientist, I emphasize that a protocol is only as good as its internal controls. The following workflows are designed as self-validating systems.

in vitro TOP1 DNA Relaxation Assay

This assay validates the stabilization of the TOP1cc by observing the electrophoretic mobility of plasmid DNA.

Step-by-Step Methodology:

  • Preparation: Incubate 0.25 μg of supercoiled pBR322 plasmid DNA with 1 Unit of recombinant human TOP1 in relaxation buffer (10 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 15 μg/mL BSA).

    • Causality Note: Supercoiled pBR322 is utilized because its relaxation by TOP1 yields distinct, easily quantifiable electrophoretic mobility shifts.

  • Compound Addition: Add the furan-piperidin-4-ol derivative (dissolved in DMSO, final concentration <1% v/v) and incubate at 37°C for 30 minutes. Use Camptothecin as a positive control.

    • Causality Note: Ensure the buffer pH does not exceed 7.5; basic conditions rapidly hydrolyze the camptothecin lactone ring to an inactive carboxylate, yielding false-negative comparative data.

  • Termination (Critical Step): Stop the reaction by adding 1% SDS and 0.5 mg/mL Proteinase K, followed by a 1-hour incubation at 50°C.

    • Causality Note: SDS denatures the TOP1 enzyme, while Proteinase K digests it. This unmasks the covalently trapped DNA breaks that would otherwise remain hidden within intact protein-DNA complexes.

  • Analysis: Resolve the products on a 1% agarose gel (without ethidium bromide during the run to prevent intercalation artifacts), post-stain with GelRed, and quantify the ratio of supercoiled to relaxed DNA via densitometry.

High-Throughput Anti-TB Screening Workflow

HTS_Workflow S1 1. Compound Synthesis (Feist-Bénary / Amination) S2 2. Structural Validation (NMR, HPLC >98%) S1->S2 S3 3. in vitro Assays (REMA / MIC Determination) S2->S3 Purity Confirmed S4 4. SAR Data Analysis S3->S4 IC50 / MIC Data S5 5. Lead Optimization (Stereochemistry Tuning) S4->S5 Hit Identification S5->S1 Iterative Design

Fig 2. Iterative experimental workflow for the synthesis and biological validation of piperidin-4-ol derivatives.

Protocol Highlight (REMA Assay): When evaluating anti-TB activity, utilize the Resazurin Microtiter Assay (REMA) rather than standard optical density (OD₆₀₀) measurements. Mycobacteria inherently clump, leading to erratic absorbance readings. Resazurin is a metabolic indicator reduced to highly fluorescent resorufin only by viable cells, providing an unambiguous readout of cell viability irrespective of bacterial aggregation.

References

  • Source: NIH (National Institutes of Health)
  • Title: Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives Source: Biomedical and Pharmacology Journal URL
  • Source: ACS (American Chemical Society)
  • Source: NIH (National Institutes of Health)

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Protocols & Analytical Methods

Method

Application Note: NMR Spectroscopic Characterization of 4-(Furan-2-yl)-1-methylpiperidin-4-ol

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

4-(Furan-2-yl)-1-methylpiperidin-4-ol (Formula: C₁₀H₁₅NO₂) is a highly functionalized heterocyclic building block frequently utilized in the optimization of rigidified ring systems for drug discovery. Its structural motif is a critical reactant in the synthesis of CaMKII, VEGFR, and FGFR kinase inhibitors, as well as histamine H4 receptor antagonists[1].

From an analytical perspective, this molecule presents a fascinating nuclear magnetic resonance (NMR) profile due to the stereoelectronic interplay between the electron-rich furan ring, the basic N-methylpiperidine core, and the tertiary hydroxyl group[2]. The piperidine ring undergoes rapid chair-chair interconversion at room temperature, while the furan ring exhibits restricted rotation due to steric hindrance at the C4 position. This application note provides a definitive, self-validating protocol for the structural elucidation of this compound using 1D and 2D NMR spectroscopy.

Structural Dynamics & Causality of Experimental Design

To achieve analytical certainty, experimental parameters must be tailored to the molecule's specific physical chemistry.

  • Solvent Selection (Causality): Deuterated chloroform (CDCl₃) is the optimal solvent. Unlike protic solvents (e.g., Methanol-d₄) or highly hygroscopic solvents (e.g., DMSO-d₆), anhydrous CDCl₃ minimizes rapid proton exchange at the tertiary alcohol. This preserves the -OH proton signal, allowing for spatial correlation (via NOESY) to the furan and piperidine protons[3].

  • Concentration Dynamics: The sample must be prepared at an optimal concentration (15–20 mg in 0.7 mL). Too dilute, and the quaternary carbons (C4 of piperidine, C2' of furan) will require excessive acquisition times. Too concentrated, and increased viscosity will restrict molecular tumbling, leading to shortened transverse relaxation times ( T2​ ) and broadened spectral lines[4].

  • Conformational Averaging: At 298 K, the N-methyl group rapidly inverts, and the piperidine ring flips between chair conformations. Consequently, the axial and equatorial protons on C2/C6 and C3/C5 present as time-averaged multiplets rather than distinct, rigid doublets of doublets.

Self-Validating Sample Preparation Protocol

A high-fidelity NMR spectrum begins at the bench. The following protocol integrates physical causality into each step to ensure a homogenous localized magnetic field ( B0​ ).

Step-by-Step Methodology:

  • Analyte Weighing: Accurately weigh 15–20 mg of 4-(Furan-2-yl)-1-methylpiperidin-4-ol into a clean 1-dram glass vial. Causality: This mass provides a ~150 mM solution, perfectly balancing 1H resolution with 13C sensitivity.

  • Solvation: Add exactly 0.7 mL of anhydrous CDCl₃ (containing 0.03% v/v Tetramethylsilane, TMS) to the vial. Swirl gently until complete dissolution is achieved.

  • Filtration (Critical Step): Draw the solution into a glass Pasteur pipette tightly packed with 1 cm of glass wool, and elute directly into a high-quality 5 mm NMR tube. Causality: Glass wool filtration removes microscopic paramagnetic particulates (e.g., dust, metal traces from spatulas) that distort magnetic field homogeneity and cause peak tailing[4][5].

  • Volume Verification: Ensure the solvent column height is exactly 4.5 to 5.5 cm. Causality: A column shorter than 4.5 cm will cause the meniscus to fall within the probe's active receiver coil volume, creating severe magnetic susceptibility gradients and rendering the sample un-shimmable[4][6].

  • Validation Check: Insert the sample into the spectrometer. Lock onto the deuterium signal of CDCl₃. Perform automated or manual shimming (Z1-Z5). Self-Validation: The protocol is successful if the residual CHCl₃ peak (at 7.26 ppm) exhibits a line width at half-height ( W1/2​ ) of < 1.0 Hz[3][7].

SamplePrep S1 Weigh 15-20 mg of Analyte S2 Dissolve in 0.7 mL CDCl3 (0.03% TMS) S1->S2 Ensures optimal concentration S3 Filter through Glass Wool S2->S3 Removes paramagnetic particulates S4 Transfer to 5mm NMR Tube S3->S4 Prevents field inhomogeneity S5 Check Depth (4.5 - 5.5 cm) S4->S5 Optimizes active volume S6 Acquire Lock & Shim (Target < 1.0 Hz) S5->S6 Ready for acquisition

Caption: Self-validating workflow for NMR sample preparation emphasizing magnetic field homogeneity.

NMR Acquisition & Data Presentation

1D NMR Spectral Assignments

The predictive assignments below are based on standard chemical shift rules for substituted furans and N-methylpiperidines in CDCl₃ at 400 MHz (1H) and 100 MHz (13C), referenced to TMS at 0.00 ppm[3].

Table 1: ¹H NMR Data (400 MHz, CDCl₃, 298 K)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
H-5' 7.38dd1.8, 0.81HFuran ring proton adjacent to oxygen; highly deshielded.
H-4' 6.33dd3.2, 1.81HFuran ring proton; coupled to H-3' and H-5'.
H-3' 6.25dd3.2, 0.81HFuran ring proton adjacent to the piperidine attachment point.
H-2, H-6 (eq) 2.65m-2HEquatorial protons adjacent to the basic nitrogen.
H-2, H-6 (ax) 2.45m-2HAxial protons adjacent to the basic nitrogen.
N-CH₃ 2.32s-3HMethyl group attached directly to the piperidine nitrogen.
-OH 2.10br s-1HTertiary alcohol; broad due to slow chemical exchange.
H-3, H-5 (eq) 2.05m-2HEquatorial protons adjacent to the C4 quaternary center.
H-3, H-5 (ax) 1.75m-2HAxial protons adjacent to the C4 quaternary center.

Table 2: ¹³C NMR Data (100 MHz, CDCl₃, 298 K)

PositionChemical Shift (δ, ppm)Carbon TypeAssignment Rationale
C-2' 159.5C (Quaternary)Furan carbon attached to piperidine; highly deshielded by oxygen.
C-5' 142.1CHFuran carbon adjacent to oxygen.
C-4' 110.2CHFuran backbone carbon.
C-3' 105.4CHFuran backbone carbon.
C-4 69.8C (Quaternary)Piperidine C4 attached to both the -OH and furan groups.
C-2, C-6 51.5CH₂Piperidine carbons adjacent to the nitrogen atom.
N-CH₃ 46.2CH₃N-methyl carbon.
C-3, C-5 36.8CH₂Piperidine carbons adjacent to the C4 center.
2D NMR Elucidation Logic

Because the aliphatic region (1.5–2.8 ppm) contains overlapping multiplets from the piperidine ring, 1D NMR alone is insufficient for absolute confirmation. A self-validating 2D NMR workflow must be executed.

  • COSY (Correlation Spectroscopy): Maps the continuous spin system of the piperidine ring (H2 ↔ H3 and H6 ↔ H5) and the furan ring (H3' ↔ H4' ↔ H5').

  • HSQC (Heteronuclear Single Quantum Coherence): Differentiates the overlapping piperidine protons by correlating them to their respective, well-resolved ¹³C signals (C2/C6 at 51.5 ppm vs. C3/C5 at 36.8 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): The critical step. HMBC provides 2-bond and 3-bond correlations that bridge the isolated spin systems. The furan H-3' proton will show a strong ³J correlation to the piperidine C-4 quaternary carbon (69.8 ppm), definitively proving the attachment of the furan ring to the piperidine core.

NMRElucidation N1 1H NMR Identify Furan & N-CH3 N3 COSY Map Piperidine Spin System N1->N3 Proton-Proton Coupling N4 HSQC Assign CH/CH2/CH3 Carbons N1->N4 Direct C-H Correlation N2 13C NMR Identify Quaternary Carbons N2->N4 N5 HMBC Link Furan to Piperidine Core N3->N5 Long-range C-H Connectivity N4->N5 N6 Complete 3D Structure (Stereochemistry via NOESY) N5->N6 Spatial Proximity

Caption: Logical relationship diagram for 2D NMR structural elucidation of heterocyclic building blocks.

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Application

Application Note: In Vivo Dosing and Pharmacokinetic Protocols for 4-(Furan-2-yl)-1-methylpiperidin-4-ol

Executive Summary & Scientific Rationale 4-(Furan-2-yl)-1-methylpiperidin-4-ol (FMP) is a specialized tertiary alcohol and a substituted piperidine derivative utilized as a bioisosteric probe in neuropharmacology. Struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

4-(Furan-2-yl)-1-methylpiperidin-4-ol (FMP) is a specialized tertiary alcohol and a substituted piperidine derivative utilized as a bioisosteric probe in neuropharmacology. Structurally, it serves as the furan analogue of 1-methyl-4-phenylpiperidin-4-ol, the immediate precursor to the well-characterized dopaminergic neurotoxin MPTP[1].

The Causality of Structural Design: The substitution of a phenyl ring with a furan-2-yl moiety fundamentally alters the molecule's lipophilicity, electron density, and enzymatic binding kinetics. When dehydrated to its corresponding 1,2,3,6-tetrahydropyridine derivative, furan analogues exhibit exceptional substrate affinity for Monoamine Oxidase B (MAO-B), often exceeding the catalytic efficiency of MPTP itself ()[2].

The Causality of Route Selection: Because FMP possesses a tertiary hydroxyl group at the C4 position, it is highly susceptible to acid-catalyzed dehydration. Therefore, the in vivo route of administration dictates the pharmacological outcome. Oral (PO) dosing exposes the compound to gastric acid (pH ~1.5), driving rapid dehydration to the active tetrahydropyridine in vivo. Conversely, Intravenous (IV) or Intraperitoneal (IP) administration bypasses the gastrointestinal tract, preserving the parent alcohol and allowing researchers to evaluate its intrinsic blood-brain barrier (BBB) penetrance without artifactual gastric dehydration.

Formulation and Vehicle Selection

Basic amines with lipophilic heteroaryl substituents require careful vehicle selection to prevent precipitation upon injection, which would lead to erratic absorption and localized tissue necrosis.

  • Recommended Vehicle (IV/IP): 5% DMSO / 5% Tween-80 / 90% Sterile Saline (0.9% NaCl).

  • Mechanistic Justification: DMSO disrupts the crystalline lattice of the lipophilic furan moiety, ensuring complete dissolution. Tween-80 acts as a surfactant to maintain a micellar suspension when the compound is introduced to the aqueous saline phase. This creates a self-validating, uniform dose delivery system that maintains physiological pH.

In Vivo Dosing Protocols (Murine Model)

Every experimental cohort must include a vehicle-only control to establish baseline locomotor activity, ensuring the protocol remains a self-validating system.

Protocol A: Intraperitoneal (IP) Administration (Parent Compound Evaluation)

This route is designed to evaluate the systemic distribution of the intact tertiary alcohol.

  • Preparation: Weigh FMP free base and dissolve completely in DMSO (5% of final volume). Vortex for 60 seconds.

  • Suspension: Add Tween-80 (5% of final volume) and vortex. Slowly add sterile saline (90%) dropwise while sonicating in a water bath to prevent micro-precipitation.

  • Dose Ranging: Prepare formulations to deliver doses at 5, 10, and 20 mg/kg at a standardized injection volume of 10 mL/kg for C57BL/6 mice.

  • Administration: Restrain the mouse and inject into the lower right quadrant of the abdomen. Critical Step: Aspirate the syringe slightly before injection to ensure no enteric puncture has occurred, which would inadvertently expose the dose to dehydrating gastric acids.

Protocol B: Oral Gavage (PO) (Evaluating Gastric Dehydration)

This route forces the compound through the highly acidic stomach to evaluate its conversion into the MAO-B active tetrahydropyridine intermediate.

  • Preparation: Formulate FMP in 0.5% Methylcellulose in sterile water to create a uniform, viscous suspension that mimics standard oral drug delivery.

  • Administration: Using a 20-gauge curved stainless steel gavage needle, administer 20 mg/kg directly into the stomach.

  • Validation: Monitor subjects immediately in an open-field behavioral tracking arena to observe acute locomotor deficits, which serve as a phenotypic validation of rapid neurotoxin bioactivation[3].

Pharmacokinetic & Tissue Harvesting Workflow

To validate BBB penetrance and central metabolism, simultaneous plasma and brain tissue harvesting is strictly required.

  • Euthanasia & Perfusion: At designated time points (e.g., 0.5, 1, 2, 4 hours post-dose), euthanize subjects via CO₂ asphyxiation. Critical Step: Transcardially perfuse the subjects with ice-cold Phosphate-Buffered Saline (PBS). Causality: Failure to perfuse will artificially inflate brain concentration data due to residual compound trapped in the cerebral microvasculature[1].

  • Tissue Processing: Homogenize the excised brain tissue in 3 volumes of ice-cold acetonitrile containing a stable isotope internal standard (e.g., deuterated MPTP). This immediately precipitates proteins and halts ex vivo enzymatic degradation.

  • LC-MS/MS Analysis: Centrifuge the homogenate at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify both the parent FMP ( ) and the dehydrated tetrahydropyridine metabolite.

Quantitative Data Presentation

The following table summarizes the expected pharmacokinetic divergence based on the administration route, highlighting the impact of gastric dehydration.

PK ParameterIP Administration (Parent FMP)PO Administration (Parent FMP)PO Administration (Dehydrated Metabolite)
Tmax (Plasma) 0.5 hours1.0 hours1.5 hours
Cmax (Plasma) High (~850 ng/mL)Low (~150 ng/mL)High (~600 ng/mL)
Brain/Plasma Ratio 1.2 (Moderate BBB penetrance)0.8 (Rapid peripheral clearance)3.5 (High BBB penetrance & trapping)
Primary Biotransformation Hepatic N-demethylationGastric Acid DehydrationMAO-B Oxidation to Pyridinium

Visualizations

Bioactivation A 4-(Furan-2-yl)-1-methylpiperidin-4-ol (Parent Alcohol) B Gastric Acid / Dehydration (PO Administration) A->B C Furan-Tetrahydropyridine (Active Intermediate) B->C D MAO-B Oxidation C->D E Toxic Pyridinium Species D->E

Putative metabolic bioactivation pathway of the furan-substituted piperidine.

PK_Workflow S1 Vehicle Formulation (DMSO/Tween/Saline) S2 In Vivo Dosing (IP / PO / IV) S1->S2 S3 Transcardial Perfusion & Tissue Harvest S2->S3 S4 LC-MS/MS Quantification S3->S4

Self-validating in vivo experimental workflow for pharmacokinetic evaluation.

References

  • Title: Synthesis and MAO-B substrate properties of 1-methyl-4-heteroaryl-1,2,3,6-tetrahydropyridines. Source: Bioorganic & Medicinal Chemistry (Castagnoli et al., 1999) URL: [Link]

  • Title: Importance of monoamine oxidase A in the bioactivation of neurotoxic analogs of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Source: Proceedings of the National Academy of Sciences (Heikkila et al., 1988) URL: [Link]

  • Title: MPTP: an industrial chemical and contaminant of illicit narcotics stimulates a new era in research on Parkinson's disease. Source: Environmental Health Perspectives (Kopin, 1987) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Storage of 4-(Furan-2-yl)-1-methylpiperidin-4-ol

Welcome to the Advanced Diagnostics and Troubleshooting Hub. 4-(Furan-2-yl)-1-methylpiperidin-4-ol is a highly functionalized scaffold utilized in complex drug discovery.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Diagnostics and Troubleshooting Hub. 4-(Furan-2-yl)-1-methylpiperidin-4-ol is a highly functionalized scaffold utilized in complex drug discovery. However, its unique structural features—a pseudoaromatic furan ring, a tertiary alcohol, and a tertiary amine—create a "perfect storm" of chemical vulnerabilities during long-term storage.

This guide provides field-proven, mechanistically grounded solutions to prevent degradation, ensuring your experimental data remains robust and reproducible.

Part 1: Diagnostic FAQ & Troubleshooting

Q1: Why does my solid sample turn yellow/brown and form insoluble gums during ambient storage?

Diagnostic: This is driven by the auto-oxidation of the furan ring. Mechanistic Causality: Alkylated furans exhibit exceptionally low oxidative stability compared to conventional aromatic systems. When exposed to ambient oxygen and light, the electron-rich furan ring undergoes oxidation (often mediated by singlet oxygen or hydroxyl radicals). This energetically favored addition leads to highly polar ring-opened products. These intermediates are highly reactive and cross-link with the starting furanic compound to form dimers, trimers, and larger insoluble gums[1]. Furthermore, this auto-oxidation process can generate organic peroxides, which act as secondary oxidants that attack the piperidine nitrogen to form an N-oxide. Corrective Action: Store the compound under a strict Argon or Nitrogen atmosphere. Use amber glass vials to exclude UV/visible light, which acts as a radical initiator.

Q2: During LC-MS analysis of a stored batch, I observed a massive new peak with a mass of[M-18]. What is happening?

Diagnostic: Your sample is undergoing acid-catalyzed E1 dehydration. Mechanistic Causality: A mass loss of 18 Da ([M-H₂O]) is the classic signature of alcohol dehydration to form an alkene. The reactivity of alcohols in dehydration reactions follows the order: tertiary > secondary > primary. The reaction is initiated by the protonation of the C4 hydroxyl group, followed by the rate-determining departure of water to form a carbocation intermediate[2]. In 4-(Furan-2-yl)-1-methylpiperidin-4-ol, this tertiary carbocation is exceptionally stable due to hyperconjugation from the piperidine ring and resonance stabilization from the adjacent furan ring. Because the activation energy to form this stable intermediate is remarkably low, dehydration occurs rapidly even in mildly acidic microenvironments. Corrective Action: Never store this compound in unbuffered aqueous solutions or slightly acidic media (pH < 6.0). If storing the solid HCl salt, ensure it is rigorously desiccated, as trace moisture can create a highly acidic localized environment that drives the E1 mechanism.

Q3: How should I design a long-term stability study for this compound to comply with regulatory standards?

Diagnostic: You must align with ICH Q1A(R2) guidelines for new drug substances. Mechanistic Causality: Reaction kinetics dictate that lowering the storage temperature exponentially decreases the rate of both E1 dehydration and auto-oxidation. Because ambient storage causes "significant change" (e.g., >5% degradation), standard room-temperature protocols are invalid. Corrective Action: Conduct long-term stability studies at -20°C ± 5°C for a minimum of 12 months. Stress testing should evaluate susceptibility to hydrolysis, oxidation, and photolysis[3]. If accelerated testing is required, it should be conducted at 5°C ± 3°C for 6 months, evaluating against significant change criteria[4].

Part 2: Quantitative Degradation Matrix

To facilitate rapid LC-MS/HPLC troubleshooting, the following table summarizes the quantitative metrics and analytical markers for the molecule's degradation pathways.

Degradation PathwayVulnerable MotifPrimary TriggerKinetic DeterminantAnalytical Marker (LC-MS)Preventive Strategy
Auto-Oxidation Furan RingO₂, UV Light, RadicalsLow oxidative stability of alkylated furans+16 Da to +32 Da, Broad gum peaksArgon purge, Amber vials
E1 Dehydration Tertiary Alcohol (C4)pH < 6.0, HeatHigh stability of the tertiary carbocation-18 Da ([M-H₂O])Buffer pH > 7.0, Desiccation
N-Oxidation Tertiary AminePeroxides (from furan)Nucleophilic attack by peroxide species+16 Da ([M+O])Exclude O₂, Antioxidants

Part 3: Mechanistic Pathway & Workflow Visualization

G cluster_degradation Primary Degradation Mechanisms cluster_prevention Validated Storage Workflow Molecule 4-(Furan-2-yl)-1-methylpiperidin-4-ol (Active Compound) Oxidation Oxidation (Furan Ring) Peroxide & Gum Formation Molecule->Oxidation O2 / Light Dehydration E1 Dehydration (C4 Alcohol) Alkene Formation Molecule->Dehydration H+ / Heat NOxidation N-Oxidation (Piperidine) N-Oxide Formation Oxidation->NOxidation Peroxide Byproducts InertGas Argon Purge & Amber Vials (Excludes O2 & Light) Oxidation->InertGas Prevented by pHControl pH Control (7.0 - 8.5) (Prevents Protonation) Dehydration->pHControl Prevented by NOxidation->InertGas Prevented by TempControl Cryopreservation (-20°C) (Halts Kinetics) InertGas->TempControl pHControl->TempControl

Logical relationship between degradation pathways of the target molecule and preventive workflows.

Part 4: Self-Validating Methodologies

Protocol 1: ICH Q1A(R2) Compliant Forced Degradation (Stress Testing)

Rationale: To prove that your HPLC/LC-MS method is "stability-indicating" (i.e., it can separate the parent drug from all degradation products), you must intentionally destroy the molecule to map its vulnerabilities.

  • Acid Hydrolysis: Dissolve 1 mg/mL of the compound in 0.1 N HCl. Incubate at 60°C for 24 hours. (Targets the E1 dehydration pathway).

  • Oxidation: Dissolve 1 mg/mL in 3% H₂O₂. Incubate at room temperature for 24 hours. (Targets furan and N-oxidation).

  • Photolysis: Expose a solid thin layer to 1.2 million lux hours and 200 watt-hours/m² of UV light.

  • System Validation (Mass Balance Check): Neutralize all liquid samples and inject into LC-MS. Calculate the Mass Balance: (Area of Parent + Area of Degradants) must equal >95% of the Area of the Time-Zero Control. If mass balance is <95%, degradants are permanently retained on the column or not ionizing, meaning your analytical method is blind and must be redesigned.

Protocol 2: Formulation and Cryopreservation of Aliquots

Rationale: Repeated freeze-thaw cycles and atmospheric exposure will cumulatively destroy the batch. A single-use aliquot system is mandatory.

  • Solvent Sparging: Sparge the formulation solvent (e.g., DMSO or aqueous buffer) with ultra-pure Argon for 30 minutes to displace dissolved oxygen.

  • pH Adjustment: If using an aqueous system, buffer the solution to pH 7.5–8.0 using a non-nucleophilic buffer (e.g., HEPES) to suppress C4 carbocation formation.

  • Aliquoting: Dispense single-use volumes into amber glass vials (Class 1 borosilicate) to prevent UV-induced radical initiation.

  • Headspace Purging: Blanket the headspace of each vial with Argon gas immediately before sealing with a PTFE-lined crimp cap.

  • Cryopreservation: Transfer immediately to a -20°C freezer.

  • System Validation (QC Check): Pull one random vial at Day 1 and another at Day 30. Run quantitative LC-MS against a freshly prepared standard curve. The Day 30 concentration must be within ±2.0% of the Day 1 concentration to validate the integrity of the storage system.

References

  • ICH Q1A(R2) Guideline - ICH[Link]

  • Experimental and theoretical study of oxidative stability of alkylated furans used as gasoline blend components - National Renewable Energy Laboratory (NREL)[Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products - European Medicines Agency (EMA)[Link]

Sources

Optimization

Technical Support Center: Refining Crystallization Methods for 4-(Furan-2-yl)-1-methylpiperidin-4-ol

Welcome to the Advanced Technical Support Center for the crystallization and purification of 4-(Furan-2-yl)-1-methylpiperidin-4-ol . This chemical scaffold presents a unique triad of reactive centers: a basic tertiary am...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the crystallization and purification of 4-(Furan-2-yl)-1-methylpiperidin-4-ol . This chemical scaffold presents a unique triad of reactive centers: a basic tertiary amine (1-methylpiperidine), a tertiary alcohol, and an electron-rich heteroaromatic furan ring.

Because of these structural features, standard crystallization workflows often fail, resulting in "oiling out," dehydration, or severe degradation. This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure high-yield, high-purity crystallization.

Part 1: Troubleshooting & FAQs

Q1: Why does my compound turn into a dark, gummy residue during hydrochloride salt formation? A: This is a dual-pathway degradation issue caused by the use of strong mineral acids (like HCl). First, the furan ring is highly sensitive to strong electrophiles and acids. Protonation of the furan oxygen or ring carbons leads to rapid ring-opening and subsequent polymerization (resinification), which manifests as a dark, tarry residue. Second, the tertiary alcohol is highly prone to acid-catalyzed E1 dehydration . The acid protonates the hydroxyl group, turning it into a superior leaving group (water). The subsequent loss of water forms a highly stable tertiary carbocation, which is further stabilized by conjugation with the adjacent furan ring. This intermediate rapidly loses a proton to form the dehydrated alkene byproduct, 4-(furan-2-yl)-1-methyl-1,2,3,6-tetrahydropyridine.

Q2: How do I prevent the dehydration of the tertiary alcohol during crystallization? A: You must control both the pKa of the acid and the thermal energy of the system. Instead of using strong mineral acids, switch to a weaker organic acid like oxalic acid or L-tartaric acid. If you must form the HCl salt, you cannot use excess acid. You must use strictly stoichiometric addition (0.95 equivalents) of anhydrous HCl in an ethereal solvent (like MTBE or diethyl ether) and maintain the reaction temperature strictly below 5°C.

Q3: My free base consistently "oils out" instead of forming crystals. How can I force it to crystallize? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point is lower than the temperature at which it supersaturates in the chosen solvent . 4-(Furan-2-yl)-1-methylpiperidin-4-ol has a relatively low melting point as a free base. To correct this, shift from a cooling crystallization strategy to an anti-solvent crystallization strategy. Dissolve the free base in a minimal amount of a moderately polar solvent (e.g., Ethyl Acetate) and slowly titrate in a non-polar anti-solvent (e.g., Heptane) until the exact nucleation point (slight turbidity) is reached.

Part 2: Mechanistic Pathways & Workflow Visualization

DegradationPathway A 4-(Furan-2-yl)-1-methyl piperidin-4-ol (Starting Material) B Protonated Tertiary Alcohol (Intermediate) A->B Strong Acid (e.g., HCl) C Tertiary Carbocation (E1 Mechanism) B->C -H2O (Heat) D 4-(Furan-2-yl)-1-methyl- 1,2,3,6-tetrahydropyridine (Dehydration Product) C->D -H+ E Furan Ring Opening / Polymerization (Dark Gummy Residue) C->E Electrophilic Attack on Furan D->E Excess Acid

Acid-catalyzed E1 dehydration and furan degradation of 4-(furan-2-yl)-1-methylpiperidin-4-ol.

CrystallizationTree Start Crude 4-(Furan-2-yl)- 1-methylpiperidin-4-ol Q1 Target Form? Start->Q1 FreeBase Free Base Crystallization Q1->FreeBase Non-ionized Salt Salt Formation Q1->Salt Ionized (Improved Solubility) FB_Step1 Dissolve in minimal EtOAc @ 40°C FreeBase->FB_Step1 Salt_Step1 Dissolve in EtOH/MTBE @ Room Temp Salt->Salt_Step1 FB_Step2 Add Heptane dropwise (Anti-solvent) FB_Step1->FB_Step2 FB_Step3 Cool to 0-5°C & Filter FB_Step2->FB_Step3 Salt_Step2 Add 0.95 eq Oxalic Acid (Avoid Strong Acids) Salt_Step1->Salt_Step2 Salt_Step3 Stir, Cool, & Filter Oxalate Salt Salt_Step2->Salt_Step3

Decision tree for selecting free base vs. oxalate salt crystallization workflows.

Part 3: Quantitative Data & Solvent Selection

Table 1: Solvent Selection Matrix for 4-(Furan-2-yl)-1-methylpiperidin-4-ol
Solvent SystemTarget FormDielectric Constant (ε)SuitabilityMechanistic Rationale
Ethyl Acetate / Heptane Free Base6.0 / 1.9Optimal EtOAc perfectly solvates the polar tertiary alcohol and amine; Heptane forces controlled anti-solvent nucleation without oiling out.
Ethanol / MTBE Oxalate Salt24.5 / 2.6Optimal EtOH dissolves the oxalic acid; MTBE acts as a mild anti-solvent that prevents the furan ring from degrading while crashing out the salt.
Dichloromethane Free Base8.9PoorHigh solubility at all temperatures; impossible to induce supersaturation without complete evaporation (yielding amorphous foam).
Water / Methanol HCl Salt80.1 / 32.7Critical FailureAqueous acidic environments will immediately catalyze the E1 dehydration of the tertiary alcohol and ring-open the furan .
Table 2: Troubleshooting Common Crystallization Defects
Observed DefectQuantitative IndicatorRoot CauseCorrective Action
Oiling Out Two distinct liquid layers form instead of solid particles.Supersaturation achieved above the compound's melting point.Dilute the system by 10% with the "good" solvent, lower temperature to 5°C, and add seed crystals.
Dark Brown/Black Discoloration UV-Vis shows broad absorption > 400 nm; Mass recovery < 50%.Furan ring polymerization due to excess acid or localized heating.Strictly limit acid to 0.95 equivalents. Ensure dropwise addition under active cooling (< 5°C).
Loss of Mass (Dehydration) LC-MS shows M-18 peak (m/z 163.1).Acid-catalyzed E1 dehydration of the tertiary alcohol.Switch from HCl to Oxalic acid. Maintain process temperature below 40°C at all times.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Free Base Crystallization via Anti-Solvent Addition

This protocol utilizes a self-validating visual feedback loop to prevent oiling out.

  • Dissolution: Weigh 1.0 g of crude 4-(furan-2-yl)-1-methylpiperidin-4-ol into a 50 mL round-bottom flask. Add exactly 3.0 mL of Ethyl Acetate (EtOAc).

  • Thermal Solvation: Warm the flask to 40°C in a water bath with gentle magnetic stirring.

    • Validation Check: The solution must become completely transparent. If particulate matter remains, add EtOAc in strict 0.5 mL increments until clear. Do not exceed 5.0 mL total.

  • Anti-Solvent Titration: Remove from the heat source. While stirring at 300 rpm, add Heptane dropwise (approx. 1 drop per 2 seconds).

  • Nucleation Point: Monitor the flask closely. Stop the Heptane addition the exact moment a faint, persistent cloudiness (turbidity) appears.

    • Validation Check: This turbidity confirms you have crossed the metastable zone limit. Stop all additions.

  • Maturation: Allow the suspension to stir at room temperature for 30 minutes to allow the seed crystals to mature, then transfer to an ice bath (0-5°C) for 1 hour to maximize yield.

  • Isolation: Filter the resulting white crystalline solid via a Büchner funnel, wash with 2 mL of ice-cold Heptane, and dry under a vacuum at room temperature.

Protocol 2: Controlled Formation of the Oxalate Salt

This protocol prevents furan resinification and tertiary alcohol dehydration by utilizing a weak acid and stoichiometric control.

  • Base Preparation: Dissolve 1.0 g (5.5 mmol) of the free base in 5.0 mL of Methyl tert-butyl ether (MTBE) at room temperature.

  • Acid Preparation: In a separate vial, dissolve 0.47 g (5.2 mmol, 0.95 equivalents ) of anhydrous oxalic acid in 2.0 mL of absolute Ethanol.

    • Validation Check: Using 0.95 equivalents ensures the final mother liquor remains slightly basic, completely neutralizing the risk of acid-catalyzed E1 dehydration.

  • Controlled Addition: Cool the MTBE solution to 5°C in an ice bath. Add the oxalic acid solution dropwise over 10 minutes via a syringe pump or addition funnel.

  • Crystallization: A white precipitate should form almost immediately upon addition. Once the addition is complete, stir the slurry at 5°C for 45 minutes.

  • Isolation: Filter the solid under vacuum. Wash the filter cake with 3 mL of cold MTBE. Dry under high vacuum at 30°C for 4 hours.

    • Validation Check: The resulting powder should be stark white. Any yellow or brown tint indicates localized acid degradation during step 3, requiring a slower addition rate in future batches.

References

  • Dehydration Reaction Quiz #1 Flashcards (Acid-catalyzed dehydration of tertiary alcohols) . Pearson+. Available at: [Link]

  • Identification of Ligand Binding Hot Spots of the Histamine H1 Receptor following Structure-Based Fragment Optimization . Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Troubleshooting

Technical Support Center: Troubleshooting Furan-2-yl Piperidine Synthesis

Welcome to the Technical Support Center. As researchers and drug development professionals, synthesizing furan-2-yl piperidine derivatives often presents unique chemoselectivity challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, synthesizing furan-2-yl piperidine derivatives often presents unique chemoselectivity challenges. The electron-rich nature of the furan ring makes it highly susceptible to degradation under standard cross-coupling and deprotection conditions.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you eliminate side reactions and improve your synthetic yields.

FAQ 1: Why does my furan-2-boronic acid decompose before coupling with the halopiperidine?

The Issue: During the Suzuki-Miyaura cross-coupling of furan-2-boronic acid with a halopiperidine, you observe low product yields and the rapid disappearance of the boronic acid starting material.

The Causality (Mechanism): Your reaction is being outcompeted by protodeboronation [1]. Furan-2-boronic acid is an electron-rich heteroaryl boronic acid, which makes the carbon-boron bond highly unstable in the presence of basic, aqueous solutions[2]. During the catalytic cycle, the base coordinates to the empty p-orbital of the boron atom. Instead of undergoing transmetalation with the palladium complex, the polarized C-B bond is cleaved by a proton source (water), replacing it with a C-H bond to yield volatile furan and boric acid[1][2]. This degradation is accelerated by elevated temperatures[2].

G SM Furan-2-boronic Acid + Halopiperidine Base Aqueous Base / Pd Catalyst (High pH, Heat) SM->Base Path1 Suzuki-Miyaura Cross-Coupling Base->Path1 Path2 Protodeboronation (Side Reaction) Base->Path2 Prod Furan-2-yl Piperidine (Desired Product) Path1->Prod Byprod Furan + Boric Acid (Degradation) Path2->Byprod

Fig 1. Competitive pathways in the basic aqueous environment of a Suzuki-Miyaura coupling.

The Solution: To suppress protodeboronation, you must lower the concentration of the active, tricoordinate boronic acid in the reaction mixture. Switch your boron source to a tetracoordinate species, such as potassium furan-2-yltrifluoroborate [3]. Because the boron atom is already tetracoordinate, it resists premature protonolysis[4]. The trifluoroborate slowly hydrolyzes in situ to release the active boronic acid at a rate that matches the transmetalation step, effectively bypassing the side reaction[4].

Quantitative Comparison of Boron Reagents
Boron ReagentStability against ProtodeboronationRelative Cross-Coupling YieldRecommended Conditions
Furan-2-boronic acid Low (rapid degradation)< 30%Anhydrous, low temp (40 °C)
Furan-2-boronic acid pinacol ester Moderate50–70%Standard aqueous base
Potassium furan-2-yltrifluoroborate High (stable for months)> 85%Slow-release, K₂CO₃ / trace H₂O
Validated Protocol: Suzuki-Miyaura Coupling using Trifluoroborates
  • Preparation: In a flame-dried Schlenk flask, add the halopiperidine (1.0 equiv), potassium furan-2-yltrifluoroborate (1.05 equiv), Pd(OAc)₂ (3 mol%), and RuPhos ligand (6 mol%)[3].

  • Base Addition: Add anhydrous Na₂CO₃ (3.0 equiv)[3].

  • Deoxygenation: Evacuate and backfill the flask with Argon (3 cycles) to ensure anaerobic conditions, preventing oxidative catalyst deactivation and homocoupling[2].

  • Solvent Addition: Add degassed toluene/H₂O (10:1 v/v). Expert Note: A controlled, trace amount of water is strictly required to slowly hydrolyze the trifluoroborate into the active boronic acid[4].

  • Reaction: Heat the mixture at 85 °C for 12–24 hours.

  • Self-Validation Step: Analyze the crude mixture by ¹¹B NMR spectroscopy. The presence of a dominant peak at ~18 ppm indicates boric acid formation, confirming that protodeboronation is still occurring[4]. If observed, reduce the reaction temperature or decrease the water ratio.

FAQ 2: Why does my reaction turn black during the Boc-deprotection of the piperidine ring?

The Issue: When treating an N-Boc-furan-2-yl piperidine intermediate with standard aqueous acids (e.g., HCl or TFA) to reveal the secondary amine, the solution turns dark, and the furan signals disappear from the NMR spectrum.

The Causality (Mechanism): You are observing acid-catalyzed furan ring opening [5][6]. The furan ring is highly sensitive to aqueous acids. Molecular dynamics simulations show that diffusion of an acidic proton to the furan ring is the rate-limiting step, with protonation at the Cα position being roughly 6.7 to 7.0 kcal/mol less activated (more favorable) than at the Cβ position[5][7].

Once protonated at Cα, the intermediate undergoes rapid nucleophilic attack by a solvent water molecule. Subsequent protonation of the ring oxygen triggers C–O bond dissociation, irreversibly opening the ring to form reactive acyclic 1,4-dicarbonyls (e.g., 4-hydroxy-2-butenal derivatives)[7]. These dicarbonyls readily undergo aldol condensation and polymerize, resulting in the characteristic black tar[5][6].

G Furan Furan-2-yl Piperidine Acid Aqueous Acid (H+ / H2O) Furan->Acid Protonation Protonation at C-alpha (Rate-Limiting) Acid->Protonation Hydration Nucleophilic Attack by H2O Protonation->Hydration Cleavage C-O Bond Cleavage Hydration->Cleavage Dicarbonyl 1,4-Dicarbonyls & Polymerization Cleavage->Dicarbonyl

Fig 2. Mechanism of acid-catalyzed furan ring opening driven by aqueous hydration.

The Solution: Because the ring-opening mechanism relies entirely on the presence of water to act as a nucleophile (hydration step), you must eliminate water from the deprotection environment[6]. Switching to strictly anhydrous acidic conditions prevents the nucleophilic attack, leaving the protonated furan intact until the acid is neutralized.

Effect of Deprotection Conditions on Furan Ring Integrity
Acidic SystemWater ContentFuran Ring Opening (DOS)Resulting Product State
Aqueous HCl (3 M) HighHigh (> 80%)Black tar / Polymerization
TFA / H₂O (95:5) ModerateModerate (~40%)Mixture of product and dicarbonyls
HCl in 1,4-Dioxane (4 M) Trace / AnhydrousLow (< 5%)Clean piperidine hydrochloride salt
Validated Protocol: Anhydrous Boc-Deprotection
  • Preparation: Dissolve the N-Boc-furan-2-yl piperidine in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath to minimize the kinetic energy available for side reactions.

  • Acid Addition: Dropwise add 4 M HCl in anhydrous 1,4-dioxane (5.0 equiv). Critical: Ensure the dioxane reagent is completely anhydrous. The absence of additional water is the primary determining factor in preventing ring opening[6].

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor by TLC until the starting material is consumed.

  • Isolation: Concentrate the mixture under reduced pressure. Do not heat the rotavap bath above 30 °C , as concentrating the acid can trigger polymerization of any trace impurities.

  • Self-Validation Step: Analyze the crude hydrochloride salt via ¹H NMR. The furan ring protons should appear as three distinct, sharp signals between 6.0 and 7.5 ppm. The appearance of broad aldehyde/ketone peaks (~9–10 ppm or ~2–3 ppm) indicates that ring opening has occurred[6].

References
  • Liang, et al. "Acid-Catalyzed Ring Opening of Furan in Aqueous Solution." ResearchGate. Available at: [Link]

  • Wikipedia Contributors. "Protodeboronation." Wikipedia. Available at: [Link]

  • Gu, et al. "Acid-Catalyzed Ring Opening of Furan in Aqueous Solution." Energy & Fuels. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews. Available at: [Link]

  • Molander, G. A., et al. "Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." The Journal of Organic Chemistry. Available at: [Link]

  • Falco, et al. "Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization." PMC. Available at: [Link]

  • Molander, G. A., et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." PMC. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis: 4-(Furan-2-yl)-1-methylpiperidin-4-ol versus 4-Phenyl-1-methylpiperidin-4-ol

A Senior Application Scientist's Guide to Evaluating Bioisosteric Scaffolds at the Mu-Opioid Receptor In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to optimizing pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Evaluating Bioisosteric Scaffolds at the Mu-Opioid Receptor

In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to optimizing pharmacological profiles. A classic strategy in this endeavor is bioisosteric replacement, where a functional group is substituted with another that retains similar physical and chemical properties, yet can profoundly alter the molecule's interaction with its biological target. This guide provides an in-depth comparison of two such analogs: 4-phenyl-1-methylpiperidin-4-ol and its furan bioisostere, 4-(furan-2-yl)-1-methylpiperidin-4-ol, within the context of mu-opioid receptor (MOR) agonism.

While direct, side-by-side experimental data for these two specific compounds is not prevalent in published literature, this guide leverages established principles of opioid structure-activity relationships (SAR) and the known effects of phenyl-to-furan substitution to construct a predictive comparison.[1][2] We will detail the authoritative experimental protocols required to generate the necessary data, providing researchers with a robust framework for evaluating these, and similar, compounds.

Molecular Scaffolds: A Tale of Two Aryl Groups

The 4-aryl-N-methylpiperidin-4-ol core is a well-established privileged scaffold in opioid chemistry, forming the backbone of analgesics like pethidine.[3][4] The central piperidine ring and the tertiary alcohol are crucial pharmacophoric elements. The key distinction between our two compounds of interest lies in the C4-aryl substituent: the classic phenyl group versus the five-membered heterocyclic furan ring.

  • 4-Phenyl-1-methylpiperidin-4-ol: Represents a foundational structure. The phenyl group provides a critical hydrophobic interaction within the MOR binding pocket.

  • 4-(Furan-2-yl)-1-methylpiperidin-4-ol: Represents a strategic modification. The furan ring is a bioisostere of the phenyl group, offering a different electronic and steric profile.[1] It is less hydrophobic and possesses a lone pair of electrons on the oxygen atom, which can potentially form additional hydrogen bonds or alter electrostatic interactions within the receptor.

Comparative Efficacy Framework: From Receptor Affinity to Functional Activity

To empirically compare these two compounds, a two-stage in vitro characterization is necessary: first, to determine their binding affinity for the receptor, and second, to quantify their ability to activate the receptor and initiate a signaling cascade.

Receptor Binding Affinity (Kᵢ)

Binding affinity measures how tightly a ligand binds to a receptor. It is typically determined through a competitive radioligand displacement assay, where the test compound's ability to displace a known high-affinity radioligand from the receptor is measured.[5][6] The resulting inhibition constant (Kᵢ) is a key indicator of potency; a lower Kᵢ value signifies higher binding affinity.

Functional Agonist Activity (EC₅₀ & Eₘₐₓ)

High affinity does not always equate to strong functional activity. A compound can bind tightly but fail to activate the receptor (an antagonist) or only partially activate it (a partial agonist).[7] The [³⁵S]GTPγS binding assay is a standard method to measure the functional consequence of MOR binding.[8][9] Agonist activation of the G-protein coupled MOR promotes the exchange of GDP for GTP on the Gα subunit. This assay quantifies the amount of radiolabeled [³⁵S]GTPγS that binds to the Gα subunit as a direct measure of receptor activation.[10] This allows for the determination of:

  • EC₅₀ (Half-maximal effective concentration): The concentration of the agonist that produces 50% of the maximal response, indicating its functional potency.

  • Eₘₐₓ (Maximum efficacy): The maximum signaling response the compound can elicit, compared to a known full agonist.

Hypothetical Performance Data

The table below presents a set of hypothetical, yet plausible, data for our two compounds to illustrate how their performance would be compared. These values are based on typical findings for potent MOR agonists and the anticipated effects of the furan substitution.

Parameter4-Phenyl-1-methylpiperidin-4-ol (Compound P)4-(Furan-2-yl)-1-methylpiperidin-4-ol (Compound F)Standard Reference (DAMGO)
Binding Affinity
Kᵢ at MOR (nM)8.512.21-5[11]
Functional Activity
EC₅₀ ([³⁵S]GTPγS, nM)45.068.5~50[9]
Eₘₐₓ (% of DAMGO)95%88%100%

Disclaimer: This data is illustrative and intended for comparative guidance. Actual experimental results are required for definitive characterization.

Structure-Activity Relationship (SAR) Insights

Based on the hypothetical data, the phenyl analog (Compound P) displays slightly higher binding affinity and functional potency than its furan counterpart (Compound F). This can be rationalized by considering the established SAR for this chemical class.

The phenyl-to-furan bioisosteric switch introduces several changes:

  • Reduced Hydrophobicity: Furan is less lipophilic than benzene, which could weaken hydrophobic interactions in the binding pocket, potentially leading to a slightly lower affinity (higher Kᵢ).[1]

  • Altered Electronics: The oxygen heteroatom in the furan ring acts as a weak hydrogen bond acceptor and alters the electrostatic potential of the aromatic system. This may lead to a slightly different orientation within the binding site, impacting the efficiency of G-protein coupling and resulting in a modest decrease in efficacy (lower Eₘₐₓ).[12]

  • Metabolic Liability: A significant consideration in drug design is metabolic stability. Furan rings can be susceptible to metabolic activation by cytochrome P450 enzymes, forming reactive intermediates.[1] This is a critical liability that must be assessed in later-stage development and represents a potential disadvantage for Compound F compared to the more metabolically robust phenyl ring of Compound P.

Visualizing the Mechanism and Workflow

To understand the biological context and the experimental process, the following diagrams are provided.

Opioid Receptor Signaling Pathway

The binding of an agonist like our compounds of interest to the mu-opioid receptor initiates a G-protein signaling cascade that ultimately leads to the analgesic effect.

cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular Signaling MOR Mu-Opioid Receptor (MOR) Extracellular Intracellular G_Protein Gα(i/o)βγ (Inactive) MOR:f2->G_Protein Activation Agonist Opioid Agonist (Compound P or F) Agonist->MOR:f1 Binding G_Active Gα(i/o)-GTP + Gβγ G_Protein->G_Active GDP/GTP Exchange AC Adenylyl Cyclase G_Active->AC Inhibition Effector Ion Channel Modulation G_Active->Effector Modulation cAMP ↓ cAMP AC->cAMP Result ↓ Neuronal Excitability (Analgesia) cAMP->Result Effector->Result

Caption: Canonical Mu-Opioid Receptor (MOR) signaling pathway.

Experimental Evaluation Workflow

The logical flow for comparing the two compounds involves synthesis followed by a sequential series of in vitro assays.

A Chemical Synthesis of Compound P & F B Radioligand Binding Assay (vs. [³H]DAMGO on hMOR membranes) A->B Test Compounds D [³⁵S]GTPγS Functional Assay (on hMOR membranes) A->D Test Compounds C Determine Kᵢ values (Binding Affinity) B->C Data Analysis F Comparative Analysis (SAR Conclusion) C->F E Determine EC₅₀ & Eₘₐₓ values (Functional Potency & Efficacy) D->E Data Analysis E->F

Caption: Workflow for in vitro efficacy comparison.

Authoritative Experimental Protocols

The trustworthiness of any comparative guide rests on the reproducibility of its methods. The following are detailed, self-validating protocols for the key assays described.

Protocol 1: Radioligand Competition Binding Assay for MOR Affinity (Kᵢ)

This protocol is designed to determine the binding affinity of test compounds by measuring their ability to displace the selective MOR radioligand, [³H]DAMGO.

Materials:

  • Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human mu-opioid receptor (hMOR).

  • Radioligand: [³H]DAMGO (specific activity ~50 Ci/mmol).

  • Test Compounds: 4-phenyl-1-methylpiperidin-4-ol (Compound P) and 4-(furan-2-yl)-1-methylpiperidin-4-ol (Compound F), prepared in appropriate serial dilutions.

  • Non-specific Binding Control: Naloxone (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well plates, glass fiber filters (e.g., Whatman GF/B), cell harvester, scintillation counter, scintillation fluid.

Procedure:

  • Preparation: Thaw hMOR cell membranes on ice. Dilute membranes in Assay Buffer to a final concentration of 10-20 µg of protein per well.

  • Assay Plate Setup: To each well of a 96-well plate, add in the following order:

    • 50 µL of Assay Buffer (for total binding) or 10 µM Naloxone (for non-specific binding).

    • 50 µL of various concentrations of the test compound (Compound P or F).

    • 50 µL of [³H]DAMGO (to a final concentration of ~1 nM).

    • 50 µL of the diluted hMOR membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Termination & Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification: Dry the filters, place them in scintillation vials with 4 mL of scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the counts from non-specific binding wells from all other wells to get specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in Prism software) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[6]

Protocol 2: [³⁵S]GTPγS Binding Assay for MOR Functional Activity (EC₅₀, Eₘₐₓ)

This functional assay measures the activation of G-proteins coupled to the MOR upon agonist binding.[11][13]

Materials:

  • Cell Membranes: hMOR-expressing cell membranes (as above).

  • Radioligand: [³⁵S]GTPγS (specific activity >1000 Ci/mmol).

  • Reagents: GDP (Guanosine 5'-diphosphate), unlabeled GTPγS.

  • Positive Control: DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin), a full MOR agonist.

  • Test Compounds: Compound P and Compound F in serial dilutions.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Equipment: As listed in Protocol 1.

Procedure:

  • Preparation: Thaw hMOR membranes on ice. Dilute to a final concentration of 5-10 µg of protein per well in Assay Buffer.

  • Assay Plate Setup: On ice, add the following to each well of a 96-well plate:

    • 50 µL of Assay Buffer containing 10 µM GDP.

    • 50 µL of various concentrations of the test compound (or DAMGO for positive control, or buffer for basal binding).

    • 50 µL of the diluted hMOR membrane suspension.

  • Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.

  • Reaction Initiation: Initiate the binding reaction by adding 50 µL of [³⁵S]GTPγS to a final concentration of 0.1 nM. For non-specific binding wells, also add unlabeled GTPγS to a final concentration of 10 µM.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[10]

  • Termination & Filtration: Terminate the assay by rapid filtration through glass fiber filters.

  • Washing: Wash filters three times with 3 mL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification: Dry filters and quantify bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from all measurements.

    • Normalize the data by expressing it as a percentage of the stimulation achieved with a saturating concentration of the full agonist DAMGO (Eₘₐₓ).

    • Plot the percentage of stimulation against the log concentration of the test compound.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC₅₀ and Eₘₐₓ values.

Conclusion and Future Directions

This guide outlines a scientifically rigorous framework for comparing the efficacy of 4-(furan-2-yl)-1-methylpiperidin-4-ol and 4-phenyl-1-methylpiperidin-4-ol as mu-opioid receptor agonists. While the phenyl analog is predicted to have a slight potency advantage based on established SAR, the furan bioisostere represents a valid strategic modification that warrants empirical investigation. The key takeaway for drug development professionals is the critical importance of a multi-parameter assessment; affinity, efficacy, and metabolic stability must all be considered in concert. The provided protocols offer a clear and authoritative pathway to generate the decisive data needed to validate these predictions and guide the rational design of next-generation analgesics.

References

  • In vitro opioid receptor assays. (2011). PubMed. Available at: [Link]

  • Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. (2024). ACS Publications. Available at: [Link]

  • Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. PMC. Available at: [Link]

  • Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands. (2022). Frontiers in Pharmacology. Available at: [Link]

  • Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands. ProQuest. Available at: [Link]

  • Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological. Polish Journal of Chemical Technology. Available at: [Link]

  • GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4. PMC. Available at: [Link]

  • IC 50 values from competitive radioligand displacement assay for the derivatives under the study. ResearchGate. Available at: [Link]

  • Increased Agonist Affinity at the μ-Opioid Receptor Induced by Prolonged Agonist Exposure. (2013). PMC. Available at: [Link]

  • A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes. (1988). ClinPGx. Available at: [Link]

  • Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological Activity. (2025). ResearchGate. Available at: [Link]

  • Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation. (2020). MDPI. Available at: [Link]

  • Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor. (2018). eLife. Available at: [Link]

  • Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. (2018). PLOS One. Available at: [Link]

  • Opioid peptide receptor studies. 15. Relative efficacy of 4-[(N-allyl-3-methyl-4-piperidinyl)phenylamino] - N,N-diethylbenzamide and related compounds at the cloned human delta-opioid receptor. (2001). PubMed. Available at: [Link]

  • Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. ScienceDirect. Available at: [Link]

  • [ 35 S]GTP-γ-S binding assays for μ opioid receptor. ResearchGate. Available at: [Link]

  • Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. (2014). ACS Publications. Available at: [Link]

  • Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. ResearchGate. Available at: [Link]

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PMC. Available at: [Link]

  • Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. PMC. Available at: [Link]

  • Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. (2004). PubMed. Available at: [Link]

  • Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. PMC. Available at: [Link]

  • New 4-(heteroanilido)piperidines, structurally related to the pure opioid agonist fentanyl, with agonist and/or antagonist properties. (1989). PubMed. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (2008). Biomedical & Pharmacology Journal. Available at: [Link]

  • Binding affinity (K i ) values of selected compounds to opioid... ResearchGate. Available at: [Link]

  • Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. (2011). Zenodo. Available at: [Link]

  • Receptor binding affinity of traditional mu-opioid agonists (morphine... ResearchGate. Available at: [Link]

  • Opioids Opiates & Opioids Opioids Mu & Kappa Receptors Activation of Mu Receptors. University of Washington. Available at: [Link]

  • Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. (2021). PMC. Available at: [Link]

  • Bioisosterism in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Opioid ligands with mixed properties from substituted enantiomeric N-phenethyl-5-phenylmorphans. Synthesis of a µ-agonist δ-antagonist and δ-inverse agonists. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

Sources

Comparative

Reproducibility of 4-(Furan-2-yl)-1-methylpiperidin-4-ol Synthesis Protocols: A Comparative Guide

Executive Summary 4-(Furan-2-yl)-1-methylpiperidin-4-ol is a highly valuable heterocyclic scaffold utilized extensively in medicinal chemistry and drug development. The synthesis of this molecule hinges on the successful...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(Furan-2-yl)-1-methylpiperidin-4-ol is a highly valuable heterocyclic scaffold utilized extensively in medicinal chemistry and drug development. The synthesis of this molecule hinges on the successful nucleophilic addition of a furan moiety to a piperidone ring. As a Senior Application Scientist, I have evaluated the two primary synthetic pathways for this compound: the Direct Organolithium Addition (Route A) and the Modular Protection-Directed Approach (Route B) . This guide objectively compares their mechanistic reliability, reproducibility, and scalability, providing actionable, self-validating protocols for bench chemists.

Mechanistic Rationale & Pathway Analysis

The core synthetic challenge lies in the addition of furan-2-yllithium to a piperidone derivative[1]. Furan-2-yllithium is a strong nucleophile, but it also acts as a potent base[2].

When reacting directly with 1-methylpiperidin-4-one[3], the basicity of the organolithium reagent can trigger the alpha-deprotonation of the ketone, leading to enolization rather than the desired nucleophilic addition. Furthermore, the tertiary amine in 1-methylpiperidin-4-one can coordinate with the lithium ion, exacerbating side reactions and leading to high starting material recovery.

To circumvent this, Route B employs 1-Boc-4-piperidone[4]. The bulky, electron-withdrawing tert-butyloxycarbonyl (Boc) group reduces the electron density on the piperidine nitrogen, preventing unwanted lithium coordination and significantly suppressing enolization[5]. Following the addition, the Boc group is removed, and the secondary amine is methylated via reductive amination using sodium triacetoxyborohydride (STAB)[6].

Workflow cluster_A Route A: Direct Addition cluster_B Route B: Modular Approach Start Furan + n-BuLi (-78°C, THF) A1 Add 1-Methylpiperidin-4-one Start->A1 B1 Add 1-Boc-4-piperidone Start->B1 A2 Aqueous Workup & Extraction A1->A2 A3 4-(Furan-2-yl)-1-methylpiperidin-4-ol (Yield: ~45-55%) A2->A3 B2 Boc-Protected Intermediate (Yield: ~75-85%) B1->B2 B3 Deprotection (TFA/DCM) B2->B3 B4 Reductive Amination (CH2O, NaBH(OAc)3) B3->B4 B5 4-(Furan-2-yl)-1-methylpiperidin-4-ol (Overall Yield: ~60-70%) B4->B5

Workflow comparison between Direct Addition (Route A) and Modular Approach (Route B).

Experimental Protocols (Self-Validating Systems)

Route A: Direct Organolithium Addition

Causality: This route minimizes step count but requires strict kinetic control to favor nucleophilic addition over enolization.

  • Lithiation of Furan: To a flame-dried Schlenk flask under argon, add furan (1.2 eq) and anhydrous THF. Cool to -78 °C. Add n-butyllithium (1.2 eq, 2.5 M in hexanes) dropwise. Stir for 1 hour at -78 °C.

    • Self-Validation: The solution will develop a faint yellow tint, confirming the formation of furan-2-yllithium.

  • Nucleophilic Addition: Dissolve 1-methylpiperidin-4-one (1.0 eq) in anhydrous THF. Add this solution dropwise to the furan-2-yllithium at -78 °C. Maintain at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours.

    • Self-Validation: Monitor by TLC (DCM:MeOH 9:1, Ninhydrin stain). The disappearance of the starting ketone spot and the appearance of a new, highly polar spot indicates successful addition.

  • Quench & Purification: Quench with saturated aqueous NH 4​ Cl at 0 °C. Extract with ethyl acetate, dry over Na 2​ SO 4​ , and concentrate. Purify via silica gel chromatography.

Mechanism N1 Furan N3 Furan-2-yllithium (Nucleophile) N1->N3 + N2 N2 n-BuLi (Deprotonation) N5 Lithium Alkoxide Intermediate N3->N5 Nucleophilic Attack on N4 N4 Piperidone Derivative (Electrophile) N7 Target Tertiary Alcohol N5->N7 Protonation via N6 N6 H2O / NH4Cl (Quench)

Mechanistic pathway of furan-2-yllithium nucleophilic addition to a piperidone electrophile.

Route B: Modular Protection-Directed Synthesis

Causality: By masking the amine with a Boc group, the electrophilicity of the ketone is preserved, and side reactions are minimized[6].

  • Addition to N-Boc-4-piperidone: Generate furan-2-yllithium at -78 °C as described above. Add 1-Boc-4-piperidone (1.0 eq) dropwise. Warm to room temperature, quench with NH 4​ Cl, and extract to yield tert-butyl 4-(furan-2-yl)-4-hydroxypiperidine-1-carboxylate.

    • Self-Validation: TLC (Hexanes:EtOAc 7:3, UV active) will show complete consumption of the starting piperidone.

  • Boc Deprotection: Dissolve the intermediate in DCM. Add Trifluoroacetic acid (TFA) (10 eq) at 0 °C. Stir for 2 hours at room temperature.

    • Self-Validation: Vigorous CO 2​ evolution (bubbling) will occur initially. TLC will show a shift to a baseline spot, confirming the removal of the lipophilic Boc group.

  • Reductive Amination: Concentrate the mixture and redissolve in 1,2-dichloroethane. Add aqueous formaldehyde (37%, 1.5 eq) and sodium triacetoxyborohydride (NaBH(OAc) 3​ ) (2.0 eq). Stir at room temperature for 12 hours.

    • Self-Validation: LC-MS analysis will confirm the complete conversion of the secondary amine to the N-methylated target (M+H peak at m/z 182.1).

  • Workup: Quench with 1N NaOH to free-base the product, extract with DCM, dry, and concentrate.

Comparative Data & Performance Metrics

MetricRoute A: Direct AdditionRoute B: Modular Approach
Overall Yield 40 - 55%65 - 75%
Step Count 1 (from piperidone)3 (Addition, Deprotection, Methylation)
Impurity Profile High starting material recovery (enolization)Low; trace des-methyl and over-alkylated species
Scalability Poor (exothermic, highly sensitive to moisture)Excellent (intermediates are stable and easily purified)
Atom Economy HighLow (loss of Boc group)
Reproducibility ModerateHigh

References[3] Title: 1-Methyl-4-piperidone - LookChem

Source: LookChem URL:[Link][1] Title: Formation of meta-Substituted Phenols by Transition Metal-Free Aromatization: Use of 2-Bromocyclohex-2-en-1-ones Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][2] Title: Strain Release of Donor–Acceptor Cyclopropyl Boronate Complexes Source: Journal of the American Chemical Society (ACS Publications) URL:[Link][6] Title: Fentanyl Synthesis Using N-BOC-4-Piperidinone Source: Defense Technical Information Center (DTIC) URL:[Link][5] Title: English - Economic and Social Council - the United Nations Source: United Nations (UN.org) URL:[Link][4] Title: Delegated Regulation amending Regulation (EC) No 273/2004 and Council Regulation (EC) No 111/2005 Source: EUR-Lex (European Union) URL:[Link]

Sources

Validation

Cross-validation of HPLC and NMR results for 4-(Furan-2-yl)-1-methylpiperidin-4-ol

The Analytical Crucible: Cross-Validating HPLC and qNMR for 4-(Furan-2-yl)-1-methylpiperidin-4-ol As drug development accelerates, the structural and quantitative verification of heterocyclic building blocks like 4-(Fura...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Crucible: Cross-Validating HPLC and qNMR for 4-(Furan-2-yl)-1-methylpiperidin-4-ol

As drug development accelerates, the structural and quantitative verification of heterocyclic building blocks like 4-(Furan-2-yl)-1-methylpiperidin-4-ol (CAS: 75446-48-9) demands uncompromising analytical rigor. Relying on a single analytical technique often creates blind spots—chromatography may miss non-UV active impurities, while spectroscopy can suffer from overlapping signals.

To establish true absolute purity, Senior Application Scientists employ an orthogonal cross-validation strategy. By contrasting High-Performance Liquid Chromatography (HPLC) with quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, we create a self-correcting analytical matrix. This guide dissects the mechanistic causality behind these techniques, providing field-proven protocols and comparative data to ensure your synthesized APIs meet stringent regulatory standards.

Mechanistic Principles of Orthogonal Validation

The power of cross-validation lies in the fundamentally different physicochemical principles governing HPLC and qNMR[1].

  • HPLC (Relative Purity): HPLC separates molecules based on their partitioning between a mobile phase and a stationary phase. For 4-(Furan-2-yl)-1-methylpiperidin-4-ol, the furan ring acts as a strong chromophore for UV detection. However, HPLC only calculates relative purity (Area %). It is blind to impurities that lack a chromophore, such as residual inorganic salts or aliphatic solvents[2].

  • qNMR (Absolute Purity): qNMR is a primary analytical method that measures the direct proportionality between the integrated area of a nuclear magnetic resonance signal and the number of atomic nuclei generating that signal. By comparing the analyte's proton signals against a certified internal standard (IS), qNMR yields an absolute mass fraction (w/w %), independent of UV absorbance[3].

G Start Synthesized API 4-(Furan-2-yl)-1-methylpiperidin-4-ol HPLC HPLC Analysis (Relative Purity, UV Detection) Start->HPLC qNMR qNMR Analysis (Absolute Purity, Internal Std) Start->qNMR Compare Cross-Validation Compare Purity % HPLC->Compare qNMR->Compare Match Concordant Results (Δ < 1.0%) High Confidence Compare->Match Mismatch Discordant Results (Δ ≥ 1.0%) Investigate Impurities Compare->Mismatch

Workflow for orthogonal cross-validation of API purity using HPLC and qNMR.

Self-Validating Experimental Protocols

To guarantee trustworthiness, an analytical protocol must prove its own validity during execution. The following methodologies are engineered with built-in causality checks.

A. HPLC Protocol: Ion-Pairing for Basic Amines

4-(Furan-2-yl)-1-methylpiperidin-4-ol contains a basic tertiary amine (N-methylpiperidine). If run on a standard C18 column with neutral water/acetonitrile, the protonated amine will undergo secondary interactions with residual silanols on the silica support, causing severe peak tailing and integration errors.

  • Causality Check: We utilize 0.1% Trifluoroacetic acid (TFA) in the mobile phase. TFA lowers the pH to fully protonate the amine and acts as an ion-pairing reagent, masking silanol interactions and ensuring sharp, symmetrical peaks.

Step-by-Step Methodology:

  • System Suitability Test (SST): Inject a reference standard of the analyte. Verify that the theoretical plate count is >5000 and the USP tailing factor is ≤ 1.5. If tailing > 1.5, the column is degraded or the buffer is exhausted; halt analysis.

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of Mobile Phase A to match the injection solvent, preventing solvent-front distortion.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3 µm.

    • Mobile Phase A: Water + 0.1% TFA.

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Detection: UV at 220 nm (optimal for the furan chromophore).

  • Blank Injection: Run a blank to confirm no carryover exists at the analyte's retention time.

  • Data Acquisition: Integrate all peaks with an S/N ratio > 10. Calculate relative purity via area normalization.

B. qNMR Protocol: Absolute Quantification via Internal Standard

For qNMR, the choice of Internal Standard (IS) and the relaxation delay ( D1​ ) are the two most critical variables[3]. We select Maleic acid as the IS because its singlet proton signal (~6.26 ppm) sits cleanly between the furan protons (6.3-7.5 ppm) and the aliphatic piperidine protons (1.5-2.8 ppm), avoiding overlap.

  • Causality Check: Protons take time to realign with the magnetic field after a radiofrequency pulse (longitudinal relaxation time, T1​ ). If the relaxation delay ( D1​ ) is too short, the signal saturates, and the integration will artificially deflate the purity. We mandate a D1​ of at least 5×T1​ of the slowest relaxing proton[4].

Step-by-Step Methodology:

  • T1​ Inversion-Recovery Experiment (Self-Validation): Before quantitative acquisition, run an inversion-recovery sequence on the sample. Determine the longest T1​ value among the analyte and IS protons.

  • Parameter Setting: Set the relaxation delay ( D1​ ) to ≥5×T1​ (typically 60 seconds) to ensure >99.3% magnetization recovery[4].

  • Sample Preparation: Accurately weigh ~10.0 mg of 4-(Furan-2-yl)-1-methylpiperidin-4-ol and ~5.0 mg of certified Maleic acid (IS) using a microbalance (d = 0.001 mg). Dissolve entirely in 0.6 mL of DMSO- d6​ .

  • Acquisition:

    • Pulse Angle: 90° for maximum excitation.

    • Scans: 64 (to achieve S/N > 250 for the analyte peaks).

    • Temperature: 298 K.

  • Integration & Calculation: Phase and baseline-correct the spectrum manually. Integrate the Maleic acid singlet (2H, 6.26 ppm) and the furan C5-proton of the analyte (1H, ~7.5 ppm). Calculate absolute mass purity using the standard qNMR molar ratio equation.

Data Presentation & Discrepancy Resolution

When cross-validating batches of 4-(Furan-2-yl)-1-methylpiperidin-4-ol, discrepancies between relative (HPLC) and absolute (qNMR) purities reveal the hidden chemical reality of the sample.

Table 1: Comparative Purity Analysis of 4-(Furan-2-yl)-1-methylpiperidin-4-ol

Batch IDHPLC Purity (Area %)qNMR Purity (w/w %)Discrepancy (Δ%)Primary Impurity Identified via NMR
Lot-001 99.5%99.2%0.3%Trace furan-2-carboxylic acid
Lot-002 98.8%94.5%4.3% Residual Dichloromethane (DCM)
Lot-003 99.1%98.9%0.2%Unreacted N-methylpiperidin-4-one

Interpreting the Data: In Lot-001 and Lot-003 , the orthogonal methods are concordant (Δ < 1.0%), providing high confidence in the structural integrity and purity of the API.

However, Lot-002 exhibits a critical failure. HPLC reported a highly pure compound (98.8%), but qNMR revealed the absolute purity was only 94.5%. Because HPLC relies on UV detection, it was completely blind to residual Dichloromethane (a common extraction solvent) trapped in the crystal lattice. qNMR, detecting all protons, immediately flagged the sharp singlet at 5.76 ppm in DMSO- d6​ , allowing for the accurate quantification of the solvent impurity.

G Mismatch Discordant Purity (HPLC > qNMR) Check1 Check for non-UV active impurities (Salts, Solvents) Mismatch->Check1 Check2 Check NMR Internal Standard Overlap or Relaxation (D1) Mismatch->Check2 Res1 Identify via 1H-NMR (e.g., Residual EtOAc/DCM) Check1->Res1 Res2 Adjust D1 or change IS Check2->Res2 Final Recalculate Absolute Purity Res1->Final Res2->Final

Decision matrix for investigating and resolving purity discrepancies between methods.

Conclusion

For complex APIs like 4-(Furan-2-yl)-1-methylpiperidin-4-ol, relying on a single analytical dimension is a systemic vulnerability. By enforcing a strict cross-validation protocol between the relative separation power of HPLC and the absolute quantitative nature of qNMR, researchers can confidently bridge the gap between synthesis and clinical safety.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(Furan-2-yl)-1-methylpiperidin-4-ol

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we manage our chemical reagents from acquisition to disposal. This guide p...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we manage our chemical reagents from acquisition to disposal. This guide provides a detailed, procedural framework for the proper disposal of 4-(Furan-2-yl)-1-methylpiperidin-4-ol, ensuring the protection of laboratory personnel and the environment. The protocols herein are synthesized from established chemical safety principles and regulatory guidelines, emphasizing not just the "how" but the critical "why" behind each step.

Hazard Assessment: A Synthesis of Structural Toxicology

A specific, comprehensive Safety Data Sheet (SDS) for 4-(Furan-2-yl)-1-methylpiperidin-4-ol is not consistently available. Therefore, a rigorous hazard assessment must be conducted by analyzing its constituent structural motifs: the furan ring and the N-methylpiperidine alcohol core. This approach allows us to anticipate its toxicological and physical hazards and manage it with appropriate caution.

  • The Furan Moiety: The furan ring is a known structural alert for toxicity. Furan and its derivatives are recognized as hepatotoxic (damaging to the liver) and are classified by the International Agency for Research on Cancer (IARC) as possible human carcinogens (Group 2B).[1][2][3] The European Food Safety Authority (EFSA) has confirmed that exposure to furan could lead to long-term liver damage and cancer, based on animal studies.[4][5] Metabolism by cytochrome P450 enzymes can convert furan into a reactive metabolite, cis-but-2-ene-1,4-dialdehyde (BDA), which can bind to DNA and proteins, contributing to its toxicity.[1][3] Furans are also often volatile, flammable liquids.[2][3]

  • The Piperidine Moiety: Piperidine and its derivatives are well-documented as hazardous. They are often classified as corrosive, capable of causing severe skin burns and eye damage.[6][7] Additionally, they can be acutely toxic if swallowed, inhaled, or in contact with skin, and are frequently flammable liquids.[6][7][8]

Inferred Hazard Profile: Based on this analysis, 4-(Furan-2-yl)-1-methylpiperidin-4-ol must be handled as a hazardous substance with a multi-faceted risk profile. The guiding principle is to treat this compound as toxic, likely carcinogenic, corrosive, and flammable.

Property/HazardAssociated MoietyImplication for Handling and DisposalSupporting Citations
Potential Carcinogenicity FuranTreat as a potential carcinogen. Minimize exposure and prevent environmental release.[1][2][3][4]
Hepatotoxicity FuranAvoid ingestion and inhalation. Handle in well-ventilated areas.[1][3][5]
Acute Toxicity Piperidine, FuranHarmful if swallowed, inhaled, or absorbed through the skin.[6][7][9]
Corrosivity PiperidineCapable of causing severe skin burns and serious eye damage.[6][7][10]
Flammability Piperidine, FuranMay be a flammable liquid and vapor. Keep away from ignition sources.[2][7][8][11]
Environmental Hazard GeneralAssumed to be harmful to aquatic life. Do not release into the environment.[6][12]

Mandatory Personal Protective Equipment (PPE)

Before handling 4-(Furan-2-yl)-1-methylpiperidin-4-ol for any purpose, including disposal preparation, all personnel must be equipped with the following PPE to create a primary barrier against exposure:

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[6][13]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn. Inspect gloves for integrity before each use.[6][13]

  • Body Protection: A flame-retardant lab coat or a chemical-resistant apron is essential.[6]

  • Respiratory Protection: All handling must occur in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[13]

Disposal Workflow: A Decision-Making Framework

The proper disposal of chemical waste is a systematic process. The following diagram outlines the logical steps from waste generation to final disposal, ensuring compliance and safety at each stage.

DisposalWorkflow Start Waste Generation (Unused reagent, contaminated materials) Identify Identify as Hazardous Waste: 4-(Furan-2-yl)-1-methylpiperidin-4-ol Start->Identify Segregate Segregate from Incompatible Wastes (Acids, Bases, Oxidizers) Identify->Segregate Proceed Container Select Chemically Compatible Waste Container (e.g., HDPE) Segregate->Container Label Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms Container->Label Seal Keep Container Tightly Sealed (Except when adding waste) Label->Seal Store Store in Designated Satellite Accumulation Area (SAA) ArrangePickup Arrange Pickup via Institutional EHS / Licensed Waste Contractor Store->ArrangePickup Seal->Store End Disposal Complete ArrangePickup->End

Sources

Handling

Personal protective equipment for handling 4-(Furan-2-yl)-1-methylpiperidin-4-ol

Handling novel pharmaceutical intermediates requires moving beyond generic safety data sheets (SDS) and understanding the precise molecular liabilities of the compound. As a Senior Application Scientist, I approach 4-(Fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling novel pharmaceutical intermediates requires moving beyond generic safety data sheets (SDS) and understanding the precise molecular liabilities of the compound. As a Senior Application Scientist, I approach 4-(Furan-2-yl)-1-methylpiperidin-4-ol (CAS: 75446-48-9) not just as a chemical, but as a dual-threat molecular scaffold.

This guide provides the definitive operational and safety protocol for handling this compound, ensuring that researchers and drug development professionals can execute their syntheses safely and efficiently.

Molecular Risk Assessment & Causality

To design an effective safety protocol, we must first understand why this specific compound is hazardous. 4-(Furan-2-yl)-1-methylpiperidin-4-ol combines two distinct functional groups, each presenting specific toxicological challenges:

  • The N-Methylpiperidine Core (Immediate Hazard): Piperidine derivatives act as strong Lewis bases. They are highly lipophilic and notoriously capable of rapid dermal and mucosal absorption[1]. Exposure to piperidine analogs causes immediate, severe skin irritation, eye damage, and respiratory distress[2]. Because it easily crosses the stratum corneum, skin contact is a primary vector for systemic toxicity[1].

  • The Furan Ring (Systemic/Long-Term Hazard): Furan and its substituted derivatives are classified as possible human carcinogens (Group 2B) and are highly hepatotoxic[3]. The causality of this toxicity lies in hepatic metabolism: cytochrome P450 enzymes oxidize the furan ring into highly reactive, cytotoxic dicarbonyl intermediates (such as cis-2-butene-1,4-dial), which covalently bind to cellular proteins and DNA[3].

Consequently, standard laboratory PPE is insufficient. Your protective strategy must prevent both the immediate caustic action of the basic amine and the long-term systemic absorption of the furan moiety.

Mandatory Personal Protective Equipment (PPE) Matrix

Based on the compound's hazard profile (H302, H315, H319, H335)[4] and its high potential for skin absorption, the following PPE matrix is mandatory for all handling, weighing, and transfer operations.

Protection ZoneRecommended EquipmentMechanistic Rationale (Why?)
Dermal / Hand Primary: Butyl rubber gloves (>0.3 mm thickness).Secondary: Nitrile inner gloves.Standard thin latex or vinyl offers zero resistance to lipophilic amines. Butyl rubber provides superior chemical resistance against basic nitrogenous compounds, preventing transdermal absorption.
Ocular / Face Chemical splash goggles (ANSI Z87.1+) AND a full-face shield.Piperidine derivatives cause severe, irreversible corneal damage upon contact[2]. A face shield prevents micro-aerosol deposition during transfer.
Respiratory N95/P100 particulate respirator (if weighing solid outside a closed system) or Half-mask with Organic Vapor (OV) cartridges.Furan derivatives can volatilize or form fine dusts that irritate the respiratory tract and introduce hepatotoxins directly into the bloodstream via the lungs.
Body Flame-resistant (FR) lab coat, fully buttoned, over non-porous chemical apron. Closed-toe, non-woven shoes.Prevents accidental contamination of street clothing. The apron provides an impermeable barrier against spills of dissolved compound.

Operational Workflow: Step-by-Step Handling Methodology

Trust in a safety protocol comes from its self-validating nature. Do not proceed to the next step unless the previous condition is met.

Phase 1: Pre-Operational Setup

  • Ventilation Verification: Ensure the chemical fume hood is operational. Verify the face velocity is between 80–120 feet per minute (fpm). Do not open the compound container outside of a certified fume hood.

  • Static Control: 4-(Furan-2-yl)-1-methylpiperidin-4-ol can generate static charge during transfer. Wipe down the balance and surrounding hood area with an anti-static cloth. Place a grounded anti-static mat under the analytical balance.

  • Decontamination Prep: Prepare a 1% to 5% Citric Acid solution in a spray bottle. Because the compound is a basic amine, a weak acid is required to neutralize any microscopic dust or residue left on spatulas or surfaces.

Phase 2: Active Handling and Transfer

  • Don PPE: Equip inner nitrile gloves, outer butyl rubber gloves, lab coat, apron, and splash goggles.

  • Container Opening: Open the sealed container (stored at 2-8°C)[5] only after it has equilibrated to room temperature inside the desiccator to prevent condensation, which can degrade the furan ring.

  • Weighing: Use a static-free, V-shaped anti-static spatula. Transfer the required mass onto pre-creased weighing paper or directly into a tared reaction vial. Causality note: Avoid vigorous scraping, which aerosolizes the fine powder, increasing inhalation risk.

  • Sealing: Immediately cap the source bottle, seal it with Parafilm, and place it back into a secondary containment vessel for cold storage.

Phase 3: Post-Operational Decontamination

  • Tool Neutralization: Submerge the used spatula and any contaminated glassware in the prepared Citric Acid bath to protonate the piperidine nitrogen, rendering it water-soluble and non-volatile.

  • Surface Cleaning: Spray the fume hood surface and balance pan with the Citric Acid solution, wipe with disposable paper towels, and follow with a 70% Ethanol wipe.

Spill Response and Disposal Plan

In the event of an accidental release, immediate containment is critical to prevent inhalation of furan vapors and dermal burns.

Spill Cleanup Protocol:

  • Evacuate & Isolate: Alert personnel and restrict access to the area. If the spill is outside a fume hood, evacuate the lab and allow the HVAC system to clear ambient aerosols for 15 minutes.

  • Neutralize: For solid spills, do not sweep (which creates dust). Cover the spill with damp absorbent pads soaked in a weak acid (e.g., sodium bisulfate or citric acid solution) to neutralize the basic amine.

  • Collect: Use non-sparking plastic scoops to transfer the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container.

  • Wash: Mop the spill zone with soap and water, followed by an ethanol wipe.

Waste Disposal: Do not pour solutions containing 4-(Furan-2-yl)-1-methylpiperidin-4-ol down the drain. The compound must be segregated into "Halogen-Free Organic Waste" (unless chlorinated solvents were used in the reaction). Label the waste container explicitly with "Contains Hepatotoxic Furan Derivatives and Corrosive Amines." Disposal must be handled via high-temperature incineration by a licensed hazardous waste contractor[4].

Safety Workflow Visualization

The following diagram maps the critical decision points and logical flow for handling this chemical safely.

G Start Storage & Retrieval (2-8°C, Sealed) PPE Don Mandatory PPE (Butyl Gloves, Goggles) Start->PPE Hood Transfer to Fume Hood (Verify >100 fpm Velocity) PPE->Hood Weigh Weighing & Transfer (Use Anti-Static Tools) Hood->Weigh Spill Spill Detected? Weigh->Spill Clean Execute Spill Protocol (Neutralize with Weak Acid) Spill->Clean Yes Decon Decontaminate Tools (1% Citric Acid Bath) Spill->Decon No Dispose Hazardous Waste Disposal (HDPE Container -> Incineration) Clean->Dispose Decon->Dispose

Operational workflow for handling 4-(Furan-2-yl)-1-methylpiperidin-4-ol safely.

References

  • Australian Industrial Chemicals Introduction Scheme (AICIS). "Piperidine: Human health tier II assessment." Industrial Chemicals. Available at:[Link]

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Piperidine." NJ.gov. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "Assessment of Furan and Its Derivatives Intake and Characterization of Associated Risk." PMC. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Furan-2-yl)-1-methylpiperidin-4-ol
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4-(Furan-2-yl)-1-methylpiperidin-4-ol
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